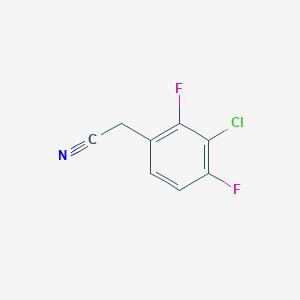

3-Chloro-2,4-difluorophenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . It is a derivative of benzeneacetonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluorophenylacetonitrile typically involves the reaction of 3-chloro-2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or alcohols.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of 3-chloro-2,4-difluorophenylacetonitrile exhibit potential anticancer properties. For instance, compounds synthesized from this nitrile have been evaluated for their efficacy against human tumor cells. A study conducted by the National Cancer Institute showed that certain derivatives displayed significant antimitotic activity, with mean growth inhibition values indicating potential as anticancer agents .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Certain derivatives have been reported to possess anti-epileptic properties, which could make them candidates for treating neurological disorders . The synthesis of these compounds often involves complex organic chemistry techniques to ensure high purity and efficacy.

Agrochemical Applications

Pesticide Development

this compound is utilized in the synthesis of various agrochemicals, particularly insecticides like novaluron. Novaluron is known for its effectiveness in inhibiting chitin synthesis in pests, thereby serving as a potent insecticide with low toxicity to humans and livestock . The compound's role in evaluating impurities within novaluron formulations is crucial for ensuring product safety and efficacy.

Safety Evaluation in Agriculture

The evaluation of impurities derived from this compound is significant in assessing the safety of agricultural products. Impurities can affect both the efficacy of the active ingredients and pose health risks to consumers. Studies have focused on determining the impact of these impurities on the safety profile of pesticide residues on food products .

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of compounds based on this compound and assessed their anticancer activity against various cell lines. The results indicated that specific modifications to the structure enhanced their cytotoxicity significantly compared to existing treatments .

Case Study 2: Pesticide Safety Evaluation

In evaluating novaluron's safety profile, researchers identified several impurities linked to the degradation of this compound during storage. The study provided critical insights into how these impurities could affect both the efficacy and safety of pesticide formulations used in agriculture .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-2,6-difluorophenylacetonitrile: Similar structure but with fluorine atoms at different positions.

2,4-Difluorophenylacetonitrile: Lacks the chlorine atom.

3-Chloro-4-fluorophenylacetonitrile: Contains only one fluorine atom.

Uniqueness

3-Chloro-2,4-difluorophenylacetonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-Chloro-2,4-difluorophenylacetonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClF2N. The compound features a phenyl ring substituted with two fluorine atoms and one chlorine atom, as well as an acetonitrile functional group. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 189.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Tyrosinase Inhibition

A notable area of research focuses on the inhibition of tyrosinase, an enzyme crucial for melanin production. Inhibitors of this enzyme are sought after for their potential applications in treating pigmentation disorders and certain types of cancer. A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl motif showed enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR) . This suggests that this compound could be explored as a lead compound for developing effective tyrosinase inhibitors.

Anticancer Activity

The anticancer potential of compounds containing the difluorophenylacetonitrile moiety has been investigated in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Tyrosinase Inhibition

In a study aimed at identifying new tyrosinase inhibitors, researchers synthesized several derivatives based on the 3-chloro-4-fluorophenyl structure. The results indicated that these compounds exhibited significantly higher inhibitory activity compared to traditional inhibitors. Docking studies further supported these findings by showing favorable interactions between the compounds and the active site of tyrosinase .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various fluorinated phenylacetonitriles against common pathogens. The results revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to altered physiological responses.

Propiedades

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOCFQXFUZWLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.